molecular formula C27H29N3O3 B12486136 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12486136
M. Wt: 443.5 g/mol
InChI Key: HCTSCXJVERYBQL-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a methylbenzamido group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Amidation Reaction: The intermediate is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: Finally, the product is esterified with methanol in the presence of an acid catalyst to yield methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-phenylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate
  • Methyl 4-(4-methylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-(2-methylbenzamido)benzoate is unique due to the presence of the benzyl group on the piperazine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H29N3O3/c1-20-8-6-7-11-23(20)26(31)28-24-18-22(27(32)33-2)12-13-25(24)30-16-14-29(15-17-30)19-21-9-4-3-5-10-21/h3-13,18H,14-17,19H2,1-2H3,(H,28,31)

InChI Key

HCTSCXJVERYBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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